molecular formula C15H14O4 B1666500 Acetomenaphthone CAS No. 573-20-6

Acetomenaphthone

Cat. No. B1666500
CAS RN: 573-20-6
M. Wt: 258.27 g/mol
InChI Key: RYWSYCQQUDFMAU-UHFFFAOYSA-N
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Description

Acetomenaphthone, also known as 4-(acetyloxy)-3-methylnaphthalen-1-yl acetate, is a chemical compound with the molecular formula C15H14O4 . It contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 esters .


Molecular Structure Analysis

The molecular structure of Acetomenaphthone includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 34 bonds, including 20 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 double bonds, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, and 2 esters .


Chemical Reactions Analysis

The chemical reactions involving Acetomenaphthone are not well-documented in the literature. Further studies are needed to understand the chemical reactions of Acetomenaphthone .


Physical And Chemical Properties Analysis

Acetomenaphthone is a clear, liquid compound . It has a molecular weight of 258.27 g/mol . The compound is soluble in acetonitrile .

Scientific Research Applications

Drug Migration in Soft Gelatin Capsules

Acetomenaphthone, when dissolved in isopropyl myristate within soft gelatin capsules, does not migrate into the capsule shells due to its negligible aqueous solubility. This characteristic can be contrasted with other substances like 4-hydroxybenzoic acid which shows significant solubility and migration. This finding is important for understanding drug release and migration in pharmaceutical formulations (Armstrong, James, & Pugh, 1984).

Ecotoxicological Effects

In an ecotoxicology study, the effects of various drugs, including acetomenaphthone, were analyzed on Daphnia magna, a species of water flea. The study focused on alterations in enzymatic biomarkers related to oxidative stress and neurotoxicity, providing insights into the environmental impact of pharmaceutical compounds (Oliveira et al., 2015).

Novel Topical Delivery Systems

Research on developing novel elastic membrane vesicles and ethosomes for the effective topical delivery of acetomenaphthone and related compounds highlights advancements in drug delivery systems. These studies aim to enhance drug delivery efficiency and reduce side effects associated with certain administration routes (Sharma et al., 2016).

Preformulation Studies

Preformulation studies of acetomenaphthone are crucial in understanding the physical, chemical, analytical, and pharmacological properties of the drug. This research is fundamental in developing effective, safe, and stable pharmaceutical formulations (Arya & Malik, 2022).

Analytical Methods in Drug Detection

A comprehensive review of analytical methods for determining acetomenaphthone in biological fluids and pharmaceutical dosage forms highlights the importance of accurate, sensitive, and reproducible methods in pharmaceutical analysis. This research is significant for regulatory submissions and quality control (Parmar et al., 2020).

Safety And Hazards

Acetomenaphthone may cause skin irritation, allergic skin reaction, and serious eye irritation . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound .

Future Directions

The future directions of Acetomenaphthone research are not well-documented in the literature. More research is needed to understand its potential applications and effects .

properties

IUPAC Name

(4-acetyloxy-3-methylnaphthalen-1-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O4/c1-9-8-14(18-10(2)16)12-6-4-5-7-13(12)15(9)19-11(3)17/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYWSYCQQUDFMAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2C(=C1)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046236
Record name Acetomenaphthone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Acetomenaphthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Acetomenaphthone

CAS RN

573-20-6
Record name Vitamin K4
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Record name Acetomenaphthone [INN:BAN]
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Record name Acetomenaphthone
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Record name Acetomenaphthone
Source EPA DSSTox
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Record name Menadiol di(acetate)
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Record name ACETOMENAPHTHONE
Source FDA Global Substance Registration System (GSRS)
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Record name Acetomenaphthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

113 °C
Record name Acetomenaphthone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032725
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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